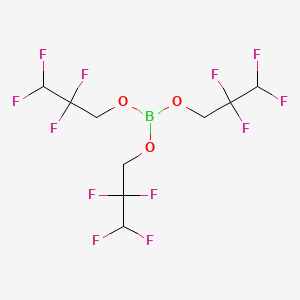

Tris(2,2,3,3-tetrafluoropropyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,2,3,3-tetrafluoropropyl)borate is a useful research compound. Its molecular formula is C9H9BF12O3 and its molecular weight is 403.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry and Modeling Metalloprotein Interactions

Tris(2,2,3,3-tetrafluoropropyl)borate, as part of the broader category of tris(pyrazolyl)borates, is significant in organometallic chemistry. Its complexes, especially with Group 5 metals, have been extensively studied to model interactions in metalloproteins, such as vanadium-histidine interactions in bromoperoxidase. These studies contribute to understanding the structural and chemical properties of metalloenzymes, demonstrating the utility of tris(pyrazolyl)borates in mimicking biological metal centers (Etienne, 1996).

Coordination Chemistry and Ligand Design

The role of tris(azolyl)borates, closely related to this compound, in coordination chemistry is profound. These compounds serve as versatile ligands, enabling the development of a wide array of metal complexes with significant applications in catalysis, material science, and pharmaceuticals. Their ability to coordinate with various metals through nitrogen atoms of the azolyl rings leads to complexes with unique structural and electronic properties (Thakur & Mandal, 2016).

Borate Glasses in Technology

Research into borate glasses, including those derived from this compound, has unveiled their potential in technological applications. Raman spectroscopic studies have provided insights into the structural groups present in borate glasses, which are crucial for developing new materials with applications in optics, electronics, and other fields (Meera & Ramakrishna, 1993).

Environmental and Health Risk Reviews

Tris(1,3-dichloro-2-propyl)phosphate, a compound structurally similar to this compound, has been extensively reviewed for its environmental occurrence, exposure, and risks. Such reviews highlight the importance of understanding the environmental behavior and health risks of organophosphorus compounds, which share functional similarities with this compound derivatives (Wang et al., 2020).

Photocatalytic Applications

The exploration of bismuth oxyhalides and related compounds in photocatalysis offers insights into how this compound derivatives could be utilized. These studies focus on enhancing photocatalytic performance through structural and compositional modifications, which is relevant for the development of efficient photocatalysts for environmental remediation and energy conversion (Ni et al., 2016).

Properties

IUPAC Name |

tris(2,2,3,3-tetrafluoropropyl) borate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF12O3/c11-4(12)7(17,18)1-23-10(24-2-8(19,20)5(13)14)25-3-9(21,22)6(15)16/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKFMEONHNWGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)